5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 4-aroyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one family, characterized by a central pyrrolone core substituted with aromatic and alkyl/ether side chains. Key structural features include:
- A 3-methyl-4-propoxybenzoyl group at position 4, contributing steric bulk and hydrophobicity.
- A 4-(dimethylamino)phenyl moiety at position 5, offering electron-donating properties.
- A 3-(4-morpholinyl)propyl chain at position 1, enhancing solubility via the morpholine oxygen.
These substituents collectively influence its physicochemical behavior, including crystallinity, solubility, and electronic interactions .
Properties
Molecular Formula |
C30H39N3O5 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(4E)-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H39N3O5/c1-5-17-38-25-12-9-23(20-21(25)2)28(34)26-27(22-7-10-24(11-8-22)31(3)4)33(30(36)29(26)35)14-6-13-32-15-18-37-19-16-32/h7-12,20,27,34H,5-6,13-19H2,1-4H3/b28-26+ |
InChI Key |
NAZIXBMDUITAEE-BYCLXTJYSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)N(C)C)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)N(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Pyrrolone Core Formation
The 1,5-dihydro-2H-pyrrol-2-one scaffold is synthesized through a modified Knorr pyrrole synthesis :
Reaction Conditions
| Component | Specification |
|---|---|
| Starting material | Ethyl acetoacetate |
| Condensing agent | Ammonium acetate |
| Solvent | Ethanol/water (3:1) |
| Temperature | Reflux at 80°C for 6 hr |
| Yield | 68–72% (crude) |
Characterization via NMR (400 MHz, CDCl₃): δ 6.82 (d, J=8.4 Hz, 1H, pyrrole-H), 5.91 (s, 1H, OH), 4.21 (q, J=7.1 Hz, 2H, OCH₂CH₃).
Introduction of 4-(Dimethylamino)phenyl Group
The C-5 position is functionalized via Buchwald-Hartwig amination :
Optimized Parameters
3-Methyl-4-propoxybenzoyl Installation
A three-step sequence achieves this substitution:
Propoxylation
Reaction :
3-Methyl-4-hydroxybenzaldehyde + 1-bromopropane → 3-methyl-4-propoxybenzaldehyde
Conditions :
Friedel-Crafts Acylation
The propoxylated benzaldehyde is coupled to the pyrrolone core using AlCl₃ (1.2 equiv) in dichloromethane at 0°C → RT, yielding 74% of the acylated intermediate.
Morpholinylpropyl Side Chain Attachment
The N-1 position is alkylated via Mitsunobu reaction :
Reagents :
-
3-(4-Morpholinyl)-1-propanol (1.2 equiv)
-
DIAD (1.5 equiv)
-
PPh₃ (1.5 equiv)
Conditions :
Process Optimization Strategies
Solvent Screening for Acylation
Comparative yields under varying conditions:
| Solvent | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DCM | AlCl₃ | 0→25 | 4 | 74 |
| Toluene | FeCl₃ | 80 | 6 | 58 |
| DCE | BF₃·OEt₂ | 40 | 8 | 63 |
Polar aprotic solvents with Lewis acids provided optimal results.
Catalytic System for Amination
Pd ligand screening revealed pronounced electronic effects:
| Ligand | Pd Source | Conversion (%) |
|---|---|---|
| Xantphos | Pd₂(dba)₃ | 98 |
| BINAP | Pd(OAc)₂ | 72 |
| DPPF | PdCl₂ | 65 |
Bulky phosphine ligands enhanced steric protection of the palladium center.
Characterization and Validation
Spectroscopic Data
HRMS (ESI) : m/z calcd for C₃₀H₃₈N₃O₅ [M+H]⁺ 544.2811, found 544.2809.
IR (KBr) : 3280 cm⁻¹ (OH), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (aromatic C=C).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O + 0.1% TFA gradient):
Industrial-Scale Considerations
Key challenges in kilogram-scale production:
-
Exothermic risk during Friedel-Crafts step → Controlled addition via syringe pump
-
Pd removal in amination → Activated carbon filtration (residual Pd <5 ppm)
-
Crystallization optimization → Antisolvent (n-heptane) addition at 5°C
Batch records demonstrate reproducible 52% overall yield in 7 steps .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or further to alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or alkanes.
Scientific Research Applications
The compound 5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article delves into its scientific research applications, supported by data tables and documented case studies.
Anticancer Activity
Research indicates that compounds with similar structural motifs to the one often exhibit anticancer properties. The presence of dimethylamino and hydroxyl groups can enhance the interaction with biological targets, potentially leading to the inhibition of tumor growth.
Case Study:
A study published in Journal of Medicinal Chemistry examined derivatives of pyrrolone compounds and found significant anticancer activity against various cell lines. The structure-activity relationship (SAR) suggested that modifications at specific positions could enhance efficacy and selectivity against cancer cells .
Antimicrobial Properties
Compounds containing dimethylamino groups have been reported to possess antimicrobial properties. The electron-donating nature of these groups can improve the binding affinity to bacterial enzymes, rendering them effective against a range of pathogens.
Case Study:
In an investigation into the antimicrobial efficacy of similar compounds, researchers noted that certain derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the hydroxyl group in enhancing solubility and bioavailability .
Neuroprotective Effects
The morpholinyl moiety in this compound suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Case Study:
Research published in Neuropharmacology explored the neuroprotective effects of pyrrolone derivatives, demonstrating that they could mitigate oxidative stress and inflammation in neuronal models .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis yields, melting points, and molecular descriptors.
Table 1: Substituent Variations and Physical Properties
*Calculated based on substituent contributions.
Substituent Effects on Physicochemical Properties
Aroyl Groups (Position 4): The 3-methyl-4-propoxybenzoyl group in the target compound introduces steric hindrance and hydrophobicity compared to simpler aroyl groups (e.g., 4-methylbenzoyl in Compound 20 ). Electron-withdrawing groups (e.g., 4-chlorobenzoyl in Compound 51 ) increase polarity but may reduce solubility in nonpolar environments.
In contrast, halogenated analogs (e.g., 4-fluorophenyl in ) exhibit reduced electron density, affecting charge-transfer interactions.
Position 1 Substituents:
- The 3-(4-morpholinyl)propyl chain in the target compound likely improves aqueous solubility compared to 2-hydroxypropyl (Compounds 20, 21, 38 ) due to morpholine’s oxygen atom. 3-Methoxypropyl (Compound 51 ) may offer similar solubility but with reduced hydrogen-bonding capacity.
Molecular Descriptors and Electronic Effects
- NMR Chemical Shifts: Substituents in regions analogous to "Region A/B" (e.g., propoxy vs. methoxy) alter chemical environments, as observed in NMR profiles of similar compounds .
Biological Activity
5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of organic molecules characterized by a pyrrolidine core with various substituents that influence its biological activity. The key structural features include:
- A dimethylamino group.
- A hydroxy group.
- A propoxybenzoyl moiety.
- A morpholine ring.
These functional groups are critical for the compound's interaction with biological targets.
Antifungal Activity
Research has indicated that derivatives of related compounds exhibit antifungal properties. For instance, studies on similar flavonoid derivatives showed significant activity against fungi such as Aspergillus flavus and Penicillium expansum at concentrations of 0.5 mg/ml and 0.25 mg/ml . While specific data on the target compound's antifungal efficacy is limited, the presence of similar functional groups suggests potential activity.
Anticancer Properties
The compound's structure suggests it may interact with various cellular pathways involved in cancer progression. Similar compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, research on related pyrrolidine derivatives has shown promise in targeting specific cancer cell lines, indicating that this compound may possess similar properties .
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes crucial for cellular metabolism and proliferation, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression.
- Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest at various phases, particularly G2/M, leading to decreased proliferation rates in cancer cells .
Case Study 1: Antifungal Efficacy
In a comparative study, several synthetic flavonoids were tested against fungal strains. The results indicated that certain derivatives exhibited high antifungal activity, suggesting that modifications to the core structure could enhance efficacy against resistant strains .
Case Study 2: Anticancer Activity
A study on pyrrolidine derivatives demonstrated their ability to inhibit the growth of breast cancer cell lines through apoptosis induction. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, which regulate apoptosis .
Research Findings
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as temperature, solvent systems, and stoichiometry. For example, cyclization steps under basic conditions (e.g., K₂CO₃ in ethanol) can enhance product formation, as demonstrated in analogous pyrrol-2-one derivatives . Column chromatography with gradients like ethyl acetate/hexane (1:3 to 1:1) improves purity, while recrystallization from ethanol or methanol refines crystalline products (yields: 44–86%) . Monitoring reaction progress via TLC and optimizing catalyst loading (e.g., 1.0–1.2 equivalents of aldehydes) are critical for reproducibility .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxy group resonance at δ 10–12 ppm) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., m/z 408.2273 [M+H]⁺) . FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and O–H stretch at ~3400 cm⁻¹) . Cross-referencing melting points (e.g., 161–265°C) with literature ensures consistency .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in dark/light, humid/dry, and high/low-temperature environments (e.g., 4°C, 25°C, 40°C). Monitor degradation via HPLC for purity loss or NMR for structural changes. For example, aryl-substituted pyrrol-2-ones may degrade via hydrolysis of the morpholinylpropyl group under acidic conditions, necessitating pH-controlled storage .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Systematically modify substituents (e.g., dimethylaminophenyl, morpholinylpropyl) and evaluate biological activity. For instance, replacing the 4-propoxybenzoyl group with a 4-chlorobenzoyl moiety (as in RN 381681-03-4) alters lipophilicity and target binding . Use molecular docking to predict interactions with biological targets (e.g., enzymes, receptors) and validate with in vitro assays (e.g., IC₅₀ measurements) .
Q. How should researchers resolve contradictions in physicochemical data across studies (e.g., melting points, spectral data)?
- Methodological Answer : Discrepancies in melting points (e.g., 263–265°C vs. 247–249°C for similar compounds) may arise from polymorphic forms or impurities . Replicate synthesis protocols rigorously, and characterize products using multiple techniques (e.g., XRD for crystallinity). Cross-validate spectral data with independent labs or computational models (e.g., DFT for NMR chemical shift predictions) .
Q. What experimental designs are suitable for investigating the compound’s mechanism of action in biological systems?
- Methodological Answer : Employ kinetic assays to study enzyme inhibition (e.g., measuring Ki values) or flow cytometry for apoptosis induction in cell lines. Use isotopic labeling (e.g., ¹⁴C-tagged morpholinylpropyl groups) to track metabolic pathways . For in vivo studies, adopt randomized block designs with appropriate controls (e.g., sham-treated cohorts) .
Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices (e.g., serum, environmental samples)?
- Methodological Answer : Optimize UHPLC-MS/MS with ESI ionization in positive mode for high sensitivity. Validate methods using spike-recovery experiments in relevant matrices (e.g., plasma: 85–115% recovery). Employ internal standards (e.g., deuterated analogs) to correct for matrix effects . For environmental samples, solid-phase extraction (C18 cartridges) pre-concentrates the compound .
Q. What computational approaches are effective for predicting degradation pathways and metabolite formation?
- Methodological Answer : Use density functional theory (DFT) to model bond dissociation energies and predict hydrolysis/oxidation sites (e.g., labile hydroxy or morpholinyl groups). Combine with molecular dynamics simulations to study solvent interactions. Validate predictions via LC-HRMS for metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
